molecular formula C9H10N2O2 B13219348 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13219348
M. Wt: 178.19 g/mol
InChI Key: GRPHUVBYBPOPLW-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring fused with a dihydro structure and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with ethyl chloroacetate, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The cyclization step is usually carried out under acidic conditions, and the final reduction step may involve the use of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.

    Reduction: The benzoxazole ring can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the benzoxazole ring, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzoxazole ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminoethyl)-3,4-dihydroisoquinoline: Similar in structure but with an isoquinoline ring instead of a benzoxazole ring.

    1-(Aminoethyl)-2,3-dihydro-1H-indole-2-one: Features an indole ring, providing different electronic properties.

    1-(Aminoethyl)-2,3-dihydro-1H-benzimidazol-2-one: Contains a benzimidazole ring, which can affect its reactivity and binding properties.

Uniqueness

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific ring structure and the presence of both an aminoethyl group and a benzoxazole ring. This combination provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(1-aminoethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-5(10)6-2-3-7-8(4-6)13-9(12)11-7/h2-5H,10H2,1H3,(H,11,12)

InChI Key

GRPHUVBYBPOPLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)O2)N

Origin of Product

United States

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